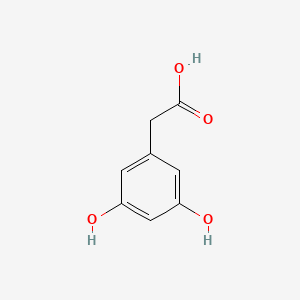

3,5-Dihydroxyphenylacetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dihydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4,9-10H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVOJJDSFSXJQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196917 | |

| Record name | Benzeneacetic acid, 3,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4670-09-1 | |

| Record name | 3,5-Dihydroxyphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4670-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dihydroxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004670091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 3,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIHYDROXYPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T78075BPM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,5-Dihydroxyphenylacetic Acid: A Key Microbial Metabolite of Myricetin

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Myricetin, a naturally occurring flavonol abundant in various fruits, vegetables, and medicinal plants, has attracted significant scientific attention due to its broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Despite its therapeutic promise, the clinical utility of myricetin is significantly hampered by its low oral bioavailability and extensive metabolism.[1] A crucial aspect of understanding myricetin's bioactivity lies in the characterization of its metabolites, particularly those produced by the gut microbiota. This technical guide focuses on 3,5-dihydroxyphenylacetic acid, a key microbial metabolite of myricetin, providing a comprehensive overview of its formation, experimental protocols for its study, and its potential biological significance.

Metabolic Pathway of Myricetin to this compound

The primary route for the formation of this compound from myricetin is through the metabolic action of the intestinal microflora.[2][3] Following oral ingestion, a significant portion of myricetin reaches the colon, where it is subjected to enzymatic degradation by gut bacteria. This biotransformation involves the cleavage of the C-ring of the flavonoid structure. The process is a critical step in the overall metabolism of myricetin, leading to the formation of simpler phenolic acids that can be absorbed into the systemic circulation.[4][5] The urinary excretion of this compound has been observed in rats following oral administration of myricetin, and this excretion is abolished in neomycin-treated rats, confirming the essential role of the gut microbiota in this metabolic conversion.[2][3]

Experimental Protocols

In Vitro Anaerobic Fermentation of Myricetin with Human Fecal Microbiota

This protocol describes a method for studying the metabolism of myricetin by human gut microbiota under anaerobic conditions.

1. Materials:

-

Myricetin

-

Fresh human fecal samples from healthy donors (who have not taken antibiotics for at least 3 months)

-

Anaerobic fermentation medium (see composition below)

-

Phosphate-buffered saline (PBS), anaerobic

-

Resazurin (anaerobic indicator)

-

Anaerobic chamber or jars with gas packs

-

Sterile, anaerobic tubes or vials

Fermentation Medium Composition (per liter):

-

Peptone: 2 g

-

Yeast extract: 2 g

-

NaCl: 0.1 g

-

K2HPO4: 0.04 g

-

KH2PO4: 0.04 g

-

MgSO4·7H2O: 0.01 g

-

CaCl2·6H2O: 0.01 g

-

NaHCO3: 2 g

-

Tween 80: 2 ml

-

Hemin solution (50 mg/L): 1 ml

-

Vitamin K1: 10 µl

-

L-cysteine HCl: 0.5 g

-

Bile salts: 0.5 g

-

Resazurin (0.1% w/v): 1 ml

2. Procedure:

-

Preparation of Fecal Slurry: Homogenize fresh fecal samples (1:10 w/v) in anaerobic PBS inside an anaerobic chamber. Filter the slurry through four layers of sterile cheesecloth to remove large particulate matter.

-

Incubation: Add the fecal slurry (e.g., 10% v/v) to the anaerobic fermentation medium containing myricetin at a desired concentration (e.g., 50 µM). A control with no myricetin should be included.

-

Anaerobic Conditions: Perform all manipulations under anaerobic conditions (e.g., 85% N2, 10% CO2, 5% H2).

-

Fermentation: Incubate the cultures at 37°C for a specified time course (e.g., 0, 12, 24, 48 hours).

-

Sample Collection: At each time point, collect aliquots of the fermentation broth. Centrifuge to remove bacterial cells and store the supernatant at -80°C for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis of Myricetin and this compound

This protocol provides a general framework for the quantification of myricetin and its metabolite, this compound.

1. Sample Preparation:

-

Thaw the supernatant from the in vitro fermentation or prepared biological samples (urine, feces, plasma).

-

For plasma samples, perform protein precipitation with three volumes of ice-cold acetonitrile. Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

-

For urine and fecal extracts, dilute the samples with the initial mobile phase.

-

Filter the samples through a 0.22 µm syringe filter before injection.

2. UPLC-MS/MS Conditions:

-

Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is suitable.

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A typical gradient would start with a low percentage of B, increasing linearly to elute the compounds of interest. The specific gradient should be optimized for the best separation.

-

Flow Rate: Approximately 0.3-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for phenolic compounds.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions:

-

Myricetin: Precursor ion [M-H]⁻ at m/z 317. Product ions would need to be determined by infusion of a standard, but common fragments are observed.[6]

-

This compound: Precursor ion [M-H]⁻ at m/z 167. Product ions would need to be determined by infusion of a standard.

-

-

Quantitative Data

Quantitative data on the conversion of myricetin to this compound is limited. However, studies on the pharmacokinetics of myricetin provide context for its extensive metabolism.

Table 1: Pharmacokinetic Parameters of Myricetin in Rats (Oral Administration)

| Parameter | 50 mg/kg Dose (Mean ± SD) | 100 mg/kg Dose (Mean ± SD) |

| Cmax (ng/mL) | 1488.75 ± 200.78 | 2845.33 ± 450.12 |

| Tmax (h) | 6.4 ± 1.2 | 6.8 ± 1.5 |

| AUC0-t (ng·h/mL) | 18987.54 ± 3456.78 | 38765.43 ± 5678.90 |

| Absolute Bioavailability (%) | 9.62 | 9.74 |

| Data sourced from Dang et al. (2014) as cited in BenchChem (2025)[1] |

Table 2: Identified Metabolites of Myricetin In Vivo

| Metabolite Class | Specific Metabolites Identified | Biological Matrix |

| Gut Microbiota Metabolites | This compound , 3-Hydroxyphenylacetic acid, 3,5-Dihydroxyphenylpropionic acid, 3-Hydroxyphenylpropionic acid, 3,4,5-Trihydroxyphenylacetic acid | Urine, Feces |

| Glucuronides | Myricetin-3-O-glucuronide, Myricetin glucuronides | Urine, Plasma |

| Sulfates | Myricetin sulfates | Urine |

| Methylated Metabolites | Monomethylated myricetin, Dimethylated myricetin | Plasma, Urine, Feces |

| Data compiled from various in vivo studies in rats.[1] |

Effects on Signaling Pathways

While the direct effects of this compound on major signaling pathways are not extensively studied, research on structurally similar phenolic acids and the parent compound, myricetin, provides valuable insights into its potential mechanisms of action.

Nrf2 Signaling Pathway

The Nrf2 signaling pathway is a critical regulator of the cellular antioxidant response. Some phenolic compounds have been shown to activate this pathway, leading to the expression of antioxidant and cytoprotective genes. For instance, 3,4-dihydroxyacetophenone, a structurally related compound, has been demonstrated to upregulate Nrf2 expression and promote its nuclear translocation.[7] It is plausible that this compound may exert similar effects, thereby contributing to the overall antioxidant activity observed after myricetin consumption.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and growth. Myricetin has been shown to inhibit this pathway, which contributes to its anticancer effects.[1] While direct evidence for this compound is lacking, it is possible that this metabolite could also modulate PI3K/Akt signaling, potentially contributing to the systemic effects of myricetin.

NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of inflammation. Myricetin is known to exert anti-inflammatory effects by inhibiting NF-κB signaling.[1] Phenolic acids derived from microbial metabolism have also been shown to possess anti-inflammatory properties.[4] Although direct studies on this compound are scarce, it is a plausible candidate for mediating the anti-inflammatory effects of myricetin after its metabolism in the gut.

Conclusion

This compound is a significant metabolite of myricetin, produced by the gut microbiota. Its formation highlights the critical role of intestinal bacteria in the biotransformation and potential bioactivity of dietary flavonoids. While direct experimental data on the specific biological effects and quantitative yield of this compound from myricetin are still emerging, the information available on myricetin and related phenolic acids suggests that this metabolite may contribute to the overall health benefits associated with myricetin consumption, particularly its antioxidant and anti-inflammatory properties. Further research is warranted to fully elucidate the pharmacological profile of this compound and its impact on key cellular signaling pathways. This knowledge will be invaluable for the development of myricetin and its metabolites as potential therapeutic agents.

References

- 1. Inhibition of PI3K/AKT and MEK/ERK pathways act synergistically to enhance antiangiogenic effects of EGCG through activation of FOXO transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dwscientific.com [dwscientific.com]

- 3. Identification of the metabolites of myricitrin produced by human intestinal bacteria in vitro using ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of Phenolic Acids Produced from Food-Derived Flavonoids and Amino Acids by the Gut Microbiota on Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

The Enigmatic Origin of 3,5-Dihydroxyphenylacetic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3,5-Dihydroxyphenylacetic acid (3,5-DHPAA), a compound with potential bioactivity, has a well-documented biosynthetic pathway in bacteria involving a polyketide synthase mechanism. However, its presence and origin within the plant kingdom remain an open question. This technical guide provides an in-depth exploration of the potential biological origins of 3,5-DHPAA in plants. In the absence of direct experimental evidence, this document outlines two plausible, hypothetical biosynthetic pathways: the hydroxylation of a phenylacetic acid precursor and a de novo synthesis via a plant Type III polyketide synthase. Detailed experimental protocols are provided to empower researchers to investigate the existence and biosynthesis of this elusive molecule in plant species.

Introduction

This compound is a dihydroxylated derivative of phenylacetic acid. While its isomer, 3,4-dihydroxyphenylacetic acid (DOPAC), is a known metabolite in various organisms, including some plants, the biological significance and biosynthetic machinery for 3,5-DHPAA in the plant kingdom are yet to be elucidated. In bacteria, particularly Streptomyces species, 3,5-DHPAA is an intermediate in the biosynthesis of the non-proteinogenic amino acid 3,5-dihydroxyphenylglycine (3,5-DHPG), a component of certain antibiotics. This bacterial pathway utilizes a Type III polyketide synthase (PKS) to condense four molecules of malonyl-CoA.

This guide explores the theoretical framework for the biosynthesis of 3,5-DHPAA in plants, providing a foundation for future research in this area.

Hypothetical Biosynthetic Pathways in Plants

Given the vast enzymatic repertoire of plants for secondary metabolite production, two primary hypothetical routes for the formation of 3,5-DHPAA are proposed.

Pathway 1: Hydroxylation of Phenylacetic Acid

Phenylacetic acid (PAA) is a recognized natural auxin in plants, synthesized from L-phenylalanine. A plausible route to 3,5-DHPAA is the sequential or concerted hydroxylation of PAA at the C-3 and C-5 positions of the aromatic ring. This type of reaction is commonly catalyzed by two major classes of enzymes in plants:

-

Cytochrome P450 Monooxygenases (P450s): This vast superfamily of heme-thiolate proteins is renowned for its role in the oxidation of a wide array of substrates, including aromatic compounds. A P450 enzyme could potentially catalyze the specific di-hydroxylation of PAA.

-

2-Oxoglutarate-Dependent Dioxygenases (2-ODDs): These non-heme iron-containing enzymes are also involved in various oxidation reactions, including hydroxylations of aromatic compounds in plant secondary metabolism.

The proposed pathway would proceed as follows:

-

Phenylalanine to Phenylacetic Acid: The biosynthesis of PAA from phenylalanine is the initial step.

-

Hydroxylation: Phenylacetic acid is then hydroxylated at the 3 and 5 positions by one or more hydroxylases.

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dihydroxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxyphenylacetic acid is a member of the resorcinol class of organic compounds, characterized by a phenylacetic acid core with hydroxyl groups at the 3 and 5 positions of the phenyl ring.[1] As a metabolite of certain dietary polyphenols and a structural analogue to other biologically active phenylacetic acids, understanding its physicochemical properties is crucial for research in pharmacology, drug metabolism, and medicinal chemistry. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details general experimental protocols for their determination, and presents a plausible metabolic pathway.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from computational predictions, experimentally determined values for several properties remain to be fully elucidated in the scientific literature. The data is often overshadowed by its more extensively studied isomer, 3,4-dihydroxyphenylacetic acid (DOPAC).

| Property | Value | Source |

| Molecular Formula | C8H8O4 | PubChem[1] |

| Molecular Weight | 168.15 g/mol | PubChem[1] |

| Computed logP | 0.7 | PubChem[1] |

| Physical Description | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Water Solubility | Not available | |

| pKa | Not available |

Experimental Protocols

Detailed experimental methodologies are essential for the accurate determination of the physicochemical properties of compounds like this compound. The following sections outline standard laboratory protocols that can be employed for this purpose.

Determination of Melting Point

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Protocol:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature probe.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per minute) as the approximate melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded. This range represents the melting point of the substance.

Determination of Aqueous Solubility

The solubility of a compound in aqueous solutions is a fundamental parameter, particularly in the context of drug development and biological studies.

Protocol:

-

Equilibrium Method (Shake-Flask): An excess amount of this compound is added to a known volume of water or a relevant buffer solution in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The saturated solution is allowed to stand, or is centrifuged, to separate the undissolved solid.

-

Quantification: A carefully measured aliquot of the clear supernatant is withdrawn and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as mg/mL or mol/L.

Determination of pKa (Acid Dissociation Constant)

The pKa value indicates the strength of an acid in solution and is a critical parameter for predicting the ionization state of a molecule at a given pH.

Protocol (Potentiometric Titration):

-

Solution Preparation: A precise amount of this compound is dissolved in a known volume of deionized water to create a solution of known concentration.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., NaOH) of known concentration is placed in a burette.

-

Titration: The base is added to the acidic solution in small, measured increments. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of the titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base.

Plausible Metabolic Pathway

As a resorcinol derivative, this compound is likely to undergo metabolic transformations common to this class of compounds. The primary routes of metabolism for resorcinol and its derivatives in mammals involve conjugation reactions, which increase their water solubility and facilitate their excretion.[2] The following diagram illustrates a generalized metabolic pathway.

References

An In-Depth Technical Guide to the Synthesis of 3,5-Dihydroxyphenylacetic Acid from Phloroglucinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for producing 3,5-dihydroxyphenylacetic acid, a valuable compound in various research and development applications, starting from the readily available precursor, phloroglucinol. This document details the proposed chemical pathway, experimental protocols, and expected outcomes, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a phenolic compound of significant interest due to its structural motifs, which are present in numerous biologically active natural products.[1][2] Its synthesis from phloroglucinol (benzene-1,3,5-triol) presents a logical and accessible route for its preparation in a laboratory setting. This guide outlines a two-step synthetic pathway involving an initial carboxymethylation of phloroglucinol to form an ester intermediate, followed by hydrolysis to yield the desired carboxylic acid.

Proposed Synthetic Pathway

The synthesis of this compound from phloroglucinol can be achieved through a two-step process:

-

Step 1: Carboxymethylation of Phloroglucinol. This step involves the reaction of phloroglucinol with ethyl 2-chloroacetate in the presence of a base to form the intermediate, ethyl 2-(3,5-dihydroxyphenyl)acetate. This reaction is a variation of the Williamson ether synthesis.

-

Step 2: Hydrolysis of Ethyl 2-(3,5-dihydroxyphenyl)acetate. The ethyl ester intermediate is then hydrolyzed under basic conditions (saponification) to yield the final product, this compound, after acidic workup.

The overall synthetic scheme is presented below:

Experimental Protocols

This section provides detailed experimental procedures for the synthesis, purification, and characterization of the intermediate and final products.

Step 1: Synthesis of Ethyl 2-(3,5-dihydroxyphenyl)acetate

This procedure is based on the alkylation of phloroglucinol with ethyl 2-chloroacetate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Phloroglucinol | 126.11 | 12.61 g | 0.1 |

| Ethyl 2-chloroacetate | 122.55 | 12.26 g (10.9 mL) | 0.1 |

| Anhydrous Potassium Carbonate | 138.21 | 27.64 g | 0.2 |

| Acetone | 58.08 | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phloroglucinol (12.61 g, 0.1 mol) and anhydrous potassium carbonate (27.64 g, 0.2 mol).

-

Add 200 mL of acetone to the flask and stir the suspension.

-

Slowly add ethyl 2-chloroacetate (10.9 mL, 0.1 mol) to the stirring suspension.

-

Heat the reaction mixture to reflux (approximately 56°C) and maintain for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature and filter to remove the potassium carbonate and any other inorganic salts.

-

Wash the solid residue with a small amount of acetone and combine the filtrates.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

Purification:

The crude ethyl 2-(3,5-dihydroxyphenyl)acetate can be purified by column chromatography on silica gel.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

The fractions containing the desired product can be identified by thin-layer chromatography (TLC), combined, and the solvent evaporated to yield the purified product.

Characterization of Ethyl 2-(3,5-dihydroxyphenyl)acetate:

| Property | Value |

| Molecular Formula | C10H12O4 |

| Molecular Weight | 196.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~6.2-6.4 (m, 3H, Ar-H), 4.2 (q, 2H, -OCH₂CH₃), 3.5 (s, 2H, -CH₂COO-), 1.3 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~171 (-COO-), ~158 (Ar-C-OH), ~135 (Ar-C-CH₂), ~107 (Ar-CH), ~99 (Ar-CH), ~61 (-OCH₂-), ~38 (-CH₂-), ~14 (-CH₃) |

| IR (KBr, cm⁻¹) | ~3300 (O-H stretch), ~1730 (C=O stretch, ester), ~1600, 1480 (C=C stretch, aromatic) |

Step 2: Synthesis of this compound

This procedure details the hydrolysis of the ethyl ester to the carboxylic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (based on 80% yield from Step 1) | Moles |

| Ethyl 2-(3,5-dihydroxyphenyl)acetate | 196.20 | 15.7 g | 0.08 |

| Sodium Hydroxide (NaOH) | 40.00 | 6.4 g | 0.16 |

| Water | 18.02 | 100 mL | - |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | As needed | - |

Procedure:

-

Dissolve ethyl 2-(3,5-dihydroxyphenyl)acetate (15.7 g, 0.08 mol) in 100 mL of water in a 250 mL round-bottom flask.

-

Add sodium hydroxide (6.4 g, 0.16 mol) to the solution.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly acidify the cooled solution with concentrated hydrochloric acid until the pH is approximately 2. A precipitate of this compound should form.

-

Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.

Purification:

The crude this compound can be purified by recrystallization.

-

Solvent: Hot water or a mixture of ethyl acetate and hexane.

-

Dissolve the crude product in a minimum amount of boiling solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Characterization of this compound:

| Property | Value |

| Molecular Formula | C₈H₈O₄[1] |

| Molecular Weight | 168.15 g/mol [1] |

| Appearance | Off-white to light brown crystalline solid |

| Melting Point | ~158 °C[1] |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ~9.2 (s, 2H, Ar-OH), ~6.1-6.3 (m, 3H, Ar-H), ~3.4 (s, 2H, -CH₂COOH) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | ~173 (-COOH), ~158 (Ar-C-OH), ~138 (Ar-C-CH₂), ~106 (Ar-CH), ~101 (Ar-CH), ~40 (-CH₂-) |

| IR (KBr, cm⁻¹) | ~3400-2500 (broad O-H stretch, carboxylic acid), ~1700 (C=O stretch, carboxylic acid), ~1600, 1490 (C=C stretch, aromatic) |

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the entire synthesis process, from starting materials to the final purified product.

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Ethyl 2-chloroacetate is a lachrymator and should be handled with care.

-

Concentrated acids and bases are corrosive and should be handled with appropriate caution.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide provides a detailed and practical approach for the synthesis of this compound from phloroglucinol. The two-step method, involving a carboxymethylation followed by hydrolysis, is a robust and scalable route for obtaining this valuable compound. The provided experimental protocols, purification methods, and characterization data will be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. Careful execution of the described procedures should lead to the successful synthesis and isolation of the target molecule.

References

The Role of 3,5-Dihydroxyphenylacetic Acid in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dihydroxyphenylacetic acid (3,5-DHPAA) is a specialized metabolite in the microbial world, primarily recognized for its crucial role as a biosynthetic intermediate in the production of glycopeptide antibiotics by actinomycetes. Unlike its isomers, such as 3,4-dihydroxyphenylacetic acid (DOPAC), which are common products of gut microbial degradation of dietary flavonoids, 3,5-DHPAA is not a widespread metabolite. This technical guide provides an in-depth exploration of the biosynthesis of 3,5-DHPAA, detailing the enzymatic pathway, key enzymes, and relevant quantitative data. Furthermore, it offers comprehensive experimental protocols for the study of this metabolic pathway and discusses the current understanding of its limited role in broader microbial metabolism, including the lack of evidence for its involvement in signaling or common catabolic pathways.

Introduction

Phenylacetic acids are a class of aromatic compounds that play diverse roles in microbial metabolism, ranging from catabolites of dietary compounds to precursors for secondary metabolite biosynthesis. While 3,4-dihydroxyphenylacetic acid (DOPAC) and 3-hydroxyphenylacetic acid (3-HPAA) are well-documented products of the human gut microbiota's action on dietary polyphenols, the metabolic significance of this compound (3,5-DHPAA) is more narrowly defined.

Current scientific literature indicates that the primary and well-characterized role of 3,5-DHPAA in microbial metabolism is as a key precursor in the biosynthesis of the non-proteinogenic amino acid (S)-3,5-dihydroxyphenylglycine (Dpg). Dpg is an essential structural component of glycopeptide antibiotics such as vancomycin and balhimycin, which are critical for treating severe Gram-positive bacterial infections. The biosynthesis of 3,5-DHPAA is carried out by a specialized enzymatic pathway found in actinomycetes, such as Amycolatopsis mediterranei.

This guide will focus on the established biosynthetic pathway of 3,5-DHPAA, providing a detailed overview for researchers in microbiology, natural product chemistry, and drug development.

Biosynthesis of this compound

The biosynthesis of 3,5-DHPAA is a multi-step enzymatic process that begins with the common metabolic precursor, malonyl-CoA. The pathway is orchestrated by a set of four key enzymes: DpgA, DpgB, DpgC, and DpgD.

Core Pathway:

The biosynthesis is initiated by the type III polyketide synthase, DpgA, which catalyzes the condensation of four molecules of malonyl-CoA to form 3,5-dihydroxyphenylacetyl-CoA (3,5-DPA-CoA)[1][2]. The activity of DpgA is significantly enhanced by the presence of DpgB and further stimulated by DpgD[2][3]. The product, 3,5-DPA-CoA, is then acted upon by the dioxygenase DpgC, which converts it to 3,5-dihydroxyphenylglyoxylate. Although 3,5-DHPAA itself is not the end product of this specific pathway leading to Dpg, its activated form, 3,5-DPA-CoA, is the immediate precursor. For the purposes of studying this pathway, the synthesis and analysis of 3,5-DHPAA and its CoA-thioester are critical.

The overall biosynthetic scheme is as follows:

Key Enzymes in 3,5-DHPAA Biosynthesis

The enzymatic machinery for 3,5-DHPAA biosynthesis is encoded by the dpg gene cluster.

-

DpgA: A type III polyketide synthase that catalyzes the initial condensation of four malonyl-CoA molecules to form the aromatic ring and acetic acid side chain of 3,5-DPA-CoA[1][2].

-

DpgB and DpgD: These enzymes exhibit weak enoyl-CoA hydratase activity and are proposed to act as dehydratases that facilitate the proper cyclization and aromatization of the polyketide intermediate formed by DpgA[2][3]. Their presence significantly stimulates the activity of DpgA[2].

-

DpgC: A cofactor-independent dioxygenase that catalyzes the unusual four-electron oxidation of the Cα of 3,5-DPA-CoA to produce 3,5-dihydroxyphenylglyoxylate, along with the hydrolysis of the thioester bond[2][3][4].

Quantitative Data

The following table summarizes the available kinetic parameters for the enzymes involved in the biosynthesis of 3,5-dihydroxyphenylacetyl-CoA and its subsequent conversion.

| Enzyme | Substrate(s) | Product(s) | kcat (min⁻¹) | Km (µM) | Conditions | Reference |

| DpgA | Malonyl-CoA | 3,5-Dihydroxyphenylacetyl-CoA + 3 CoASH | ~0.06 | N/A | In the absence of DpgB | [2] |

| DpgA + DpgB | Malonyl-CoA | 3,5-Dihydroxyphenylacetyl-CoA + 3 CoASH | 1-2 | N/A | 3:1 ratio of DpgB:DpgA | [2][3] |

| DpgA + DpgB + DpgD | Malonyl-CoA | 3,5-Dihydroxyphenylacetyl-CoA + 3 CoASH | ~4 | N/A | Further 2-fold increase with DpgD | [2][3] |

| DpgC | 3,5-Dihydroxyphenylacetyl-CoA | 3,5-Dihydroxyphenylglyoxylate + CoASH | 10 | ~25 | pH 7.5, 25°C | [2] |

| DpgC | Phenylacetyl-CoA | Phenylglyoxylate | ~0.02 | N/A | ~500-fold lower kcat/Km | [2][3] |

Broader Metabolic Context

Degradation

Currently, there is a lack of scientific literature describing specific microbial pathways for the degradation of this compound. While bacteria possess numerous pathways for the catabolism of aromatic compounds, including other isomers of dihydroxyphenylacetic acid, a dedicated pathway for the 3,5-isomer has not been elucidated. It is plausible that soil microbes capable of degrading a wide range of aromatic compounds could metabolize 3,5-DHPAA, likely through hydroxylation followed by ring cleavage, but this remains speculative.

Signaling

There is no current evidence to suggest that this compound functions as a signaling molecule in microbial communication, such as in quorum sensing. Its known role is confined to that of a biosynthetic intermediate.

Experimental Protocols

Heterologous Expression and Purification of Dpg Enzymes

The dpgA, dpgB, dpgC, and dpgD genes can be cloned into suitable expression vectors (e.g., pET series) for heterologous expression in E. coli BL21(DE3).

Protocol:

-

Expression:

-

Transform E. coli BL21(DE3) with the expression plasmid.

-

Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with 0.5 mM IPTG and incubate for 16-20 hours at 18°C.

-

-

Purification:

-

Harvest cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 10% glycerol).

-

Lyse cells by sonication and clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

-

Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).

-

Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

-

In Vitro DpgA Enzyme Assay

This assay measures the formation of 3,5-dihydroxyphenylacetyl-CoA (3,5-DPA-CoA) from malonyl-CoA.

Reagents:

-

Purified DpgA, DpgB, and DpgD enzymes.

-

Malonyl-CoA solution (e.g., 10 mM stock in water).

-

Assay Buffer: 50 mM HEPES, pH 7.5.

-

Quenching solution: 10% formic acid.

Procedure:

-

Prepare a reaction mixture containing 5 µM DpgA, 15 µM DpgB, and 15 µM DpgD in assay buffer.

-

Initiate the reaction by adding malonyl-CoA to a final concentration of 100 µM.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of quenching solution.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant for the presence of 3,5-DPA-CoA by HPLC.

In Vitro DpgC Enzyme Assay

This assay measures the conversion of 3,5-DPA-CoA to 3,5-dihydroxyphenylglyoxylate.

Reagents:

-

Purified DpgC enzyme.

-

Synthesized 3,5-dihydroxyphenylacetyl-CoA (see protocol 6.4).

-

Assay Buffer: 50 mM Tris-HCl, pH 8.1, containing 1 mM DTT.

-

Quenching solution: 10% formic acid.

Procedure:

-

Prepare a reaction mixture containing 1 µM DpgC in assay buffer.

-

Initiate the reaction by adding 3,5-DPA-CoA to a final concentration of 100 µM.

-

Incubate at 25°C and monitor the reaction progress.

-

For endpoint assays, quench the reaction at various time points with 10% formic acid.

-

Analyze the formation of 3,5-dihydroxyphenylglyoxylate by HPLC.

Synthesis of 3,5-Dihydroxyphenylacetyl-CoA

Materials:

-

This compound

-

Coenzyme A lithium salt

-

Ethyl chloroformate

-

Triethylamine

-

Dry tetrahydrofuran (THF)

Procedure:

-

Dissolve this compound in dry THF.

-

Add ethyl chloroformate and triethylamine at 25°C under a nitrogen atmosphere.

-

After 1 hour, filter to remove the precipitate.

-

Add the clear solution dropwise to a solution of coenzyme A lithium salt in 50% THF-water, maintaining the pH between 7.5 and 8.0 with 0.1 M LiOH.

-

After 1 hour, acidify the solution to pH 4 with 1 M HCl and centrifuge.

-

Adjust the supernatant to pH 10 and incubate for 1.5 hours to hydrolyze side products.

-

Neutralize to pH 7, lyophilize, and purify the resulting 3,5-dihydroxyphenylacetyl-CoA by size-exclusion chromatography (e.g., Sephadex G-25).

HPLC Analysis of Metabolites

Instrumentation:

-

HPLC system with a C18 reverse-phase column and a UV or diode array detector.

Mobile Phase (example):

-

A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

Detection:

-

Monitor the elution of 3,5-DPA-CoA and 3,5-dihydroxyphenylglyoxylate by their UV absorbance (e.g., at 280 nm).

Quantification:

-

Generate standard curves using purified standards of the compounds of interest.

Conclusion

This compound holds a specific and vital position in microbial metabolism as a precursor for the biosynthesis of glycopeptide antibiotics in actinomycetes. The enzymatic pathway responsible for its synthesis from malonyl-CoA is well-characterized, involving a unique set of enzymes including a type III polyketide synthase and a cofactor-independent dioxygenase. In contrast to its isomers, there is no substantial evidence for its role as a common gut microbial metabolite of dietary compounds, a degradation intermediate of common aromatic pollutants, or a signaling molecule. This technical guide provides a comprehensive overview of the current knowledge on 3,5-DHPAA, offering valuable information and protocols for researchers investigating antibiotic biosynthesis and microbial secondary metabolism. Further research may yet uncover novel roles for this intriguing molecule in the vast and complex world of microbial biochemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol - Protein expression and purification [depts.washington.edu]

- 3. In Vitro Reconstitution of Metabolic Pathways: Insights into Nature's Chemical Logic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective determination of 3,5-dihydroxycinnamic acid in urine samples as gluten intake biomarker: high-performance thin-layer chromatography combined with colorimetric detection - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Metabolite: A Technical Guide to 3,5-Dihydroxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dihydroxyphenylacetic acid, a lesser-known metabolite of the dietary flavonoid myricetin. While its isomer, 3,4-Dihydroxyphenylacetic acid (DOPAC), is well-documented as a dopamine metabolite, the 3,5-isomer has remained largely in the background. This document illuminates the discovery of this compound as a product of gut microflora metabolism, details a plausible synthetic pathway, and explores its potential biological activities, particularly its antioxidant and anti-inflammatory effects, by drawing parallels with its parent compound, myricetin. This guide aims to be a foundational resource for researchers interested in the untapped potential of this naturally derived phenolic acid.

Discovery and Isolation

The discovery of this compound is intrinsically linked to the metabolic fate of myricetin, a flavonol abundant in various fruits, vegetables, and teas. Early studies on flavonoid metabolism in the 1970s were pivotal in identifying this compound.

Key Discovery:

Research by Griffiths and Smith in 1972 demonstrated that upon oral administration of myricetin to rats, this compound was one of the metabolites isolated from urine.[1][2] Their work further revealed that the intestinal microflora was responsible for the degradation of myricetin into simpler phenolic acids, including the 3,5-dihydroxy isomer.[1][2] This established the natural origin of this compound as a product of symbiotic microbial metabolism. The degradation of myricetin by gut bacteria involves the cleavage of its characteristic flavonoid ring structure.[1][2]

Experimental Protocol: Isolation from In Vitro Microbial Culture

The following protocol is a generalized procedure for the isolation of phenolic acid metabolites from an in vitro fermentation of a flavonoid by intestinal microflora, based on the methodologies described in the literature.[1][2]

1. Inoculum Preparation:

-

Prepare a mixed culture of intestinal microorganisms from a fresh fecal sample of a healthy donor.

-

Culture the microorganisms anaerobically in a suitable medium, such as a thioglycollate broth, to establish a viable inoculum.

2. In Vitro Fermentation:

-

Dissolve myricetin in a suitable solvent (e.g., ethanol) and add it to the anaerobic thioglycollate broth.

-

Inoculate the myricetin-containing medium with the prepared culture of intestinal microorganisms.

-

Incubate the culture anaerobically at 37°C for a period of 24-48 hours to allow for the metabolism of myricetin.

3. Extraction of Metabolites:

-

Following incubation, acidify the culture broth to a pH of approximately 2-3 with hydrochloric acid.

-

Perform a liquid-liquid extraction of the acidified broth using a non-polar organic solvent such as diethyl ether or ethyl acetate. Repeat the extraction multiple times to ensure a high recovery of the phenolic acid metabolites.

4. Purification and Identification:

-

Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract containing the metabolites.

-

The crude extract can be further purified using chromatographic techniques. Paper chromatography or thin-layer chromatography (TLC) can be used for initial separation and visualization of the different phenolic acid spots.

-

For preparative isolation, column chromatography using a silica gel or Sephadex support is recommended.

-

The fractions containing the purified this compound can be identified by comparison with a synthetic standard using techniques such as UV spectroscopy, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Synthesis

While this compound is commercially available, understanding its chemical synthesis is crucial for researchers who may need to produce it in-house or create derivatives. A plausible multi-step synthesis can be designed starting from readily available benzoic acid. This proposed pathway involves the synthesis of a key intermediate, 3,5-dihydroxybenzaldehyde, followed by its conversion to the target phenylacetic acid.

Proposed Synthetic Pathway

A multi-step synthesis for 3,5-dihydroxybenzaldehyde starting from benzoic acid has been described.[3][4] This intermediate can then be converted to this compound via a reaction such as the Willgerodt-Kindler reaction, followed by hydrolysis.

Step 1: Synthesis of 3,5-Dihydroxybenzaldehyde from Benzoic Acid (A Multi-step Process)

This initial phase involves the sulfonation of benzoic acid, followed by alkali fusion to introduce the hydroxyl groups, and subsequent reduction and oxidation to yield the aldehyde.

| Step | Reaction | Key Reagents | Yield (%) |

| 1a | Disulfonation | Fuming Sulfuric Acid | High |

| 1b | Alkali Fusion | Sodium Hydroxide, Potassium Hydroxide | 58-65 |

| 1c | Reduction | Sodium Borohydride, Methanol | 90-95 |

| 1d | Oxidation | Chromium(VI) oxide, Sulfuric Acid | High |

Step 2: Synthesis of this compound from 3,5-Dihydroxybenzaldehyde

The conversion of the aldehyde to the phenylacetic acid can be achieved via the Willgerodt-Kindler reaction to form a thioamide, which is then hydrolyzed.

| Step | Reaction | Key Reagents |

| 2a | Willgerodt-Kindler Reaction | Morpholine, Sulfur |

| 2b | Hydrolysis | Acid or Base |

Experimental Protocols

Protocol for Step 1: Synthesis of 3,5-Dihydroxybenzaldehyde

A detailed, multi-step protocol for the synthesis of 3,5-dihydroxybenzaldehyde from benzoic acid is available in the chemical literature and patents.[3][4]

Protocol for Step 2: Conversion of 3,5-Dihydroxybenzaldehyde to this compound (via Willgerodt-Kindler Reaction)

The following is a general procedure for the Willgerodt-Kindler reaction, which can be adapted for 3,5-dihydroxybenzaldehyde.

-

Thioamide Formation:

-

In a round-bottom flask, combine 3,5-dihydroxybenzaldehyde, morpholine, and elemental sulfur in a suitable solvent such as pyridine or dimethylformamide.

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture and pour it into water.

-

The resulting thioamide precipitate can be collected by filtration and purified by recrystallization.

-

-

Hydrolysis of the Thioamide:

-

The purified thioamide is then subjected to hydrolysis to yield the carboxylic acid. This can be achieved by refluxing the thioamide in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide).

-

After hydrolysis is complete, the reaction mixture is cooled and acidified (if basic hydrolysis was used).

-

The this compound product can then be extracted with an organic solvent and purified by recrystallization.

-

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, its structural relationship to myricetin allows for informed inferences about its potential pharmacological effects. Myricetin is a well-established antioxidant and anti-inflammatory agent, and its metabolites are believed to contribute to these activities.

Antioxidant Activity

The antioxidant properties of flavonoids like myricetin are largely attributed to their ability to scavenge free radicals and chelate metal ions.[5] The dihydroxy substitution on the phenyl ring of this compound suggests it retains significant antioxidant potential.

Inferred Mechanism of Action:

-

Radical Scavenging: The hydroxyl groups on the aromatic ring can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby terminating radical chain reactions.

-

Metal Chelation: The ortho-dihydroxy arrangement, although not present in the 3,5-isomer, is a key feature for metal chelation in many flavonoids. However, the presence of two hydroxyl groups can still contribute to some metal-chelating activity.

Anti-inflammatory Activity

Myricetin has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1][2][6][7] It is plausible that this compound contributes to the overall anti-inflammatory profile of myricetin metabolites.

Key Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Myricetin has been demonstrated to inhibit the activation of NF-κB.[1][2][6][7]

Proposed Mechanism of a Myricetin Metabolite (Inferred for this compound):

-

Inhibition of IκBα Degradation: In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα. Myricetin and its metabolites may inhibit the enzymes responsible for IκBα phosphorylation, thus preventing its degradation.[2]

-

Prevention of NF-κB Nuclear Translocation: By stabilizing the NF-κB/IκBα complex in the cytoplasm, the translocation of the active NF-κB dimer into the nucleus is blocked.[2]

-

Downregulation of Pro-inflammatory Gene Expression: With NF-κB unable to bind to the promoter regions of its target genes in the nucleus, the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines (e.g., TNF-α, IL-6) is suppressed.[1][2]

Future Directions

This compound represents an understudied yet potentially valuable natural product. Future research should focus on:

-

Quantitative Biological Assays: Performing direct in vitro assays to quantify the antioxidant (e.g., DPPH, ORAC) and anti-inflammatory (e.g., measurement of NO production, cytokine levels) activities of purified this compound.

-

Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and in vivo fate.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to confirm and expand upon the inferred mechanisms.

-

Comparative Studies: Directly comparing the biological activities of this compound with its 3,4- and 2,5-isomers to understand the structure-activity relationships of dihydroxyphenylacetic acids.

Conclusion

This compound, born from the microbial transformation of dietary myricetin, is a phenolic acid with significant, yet largely unexplored, potential. This guide has provided a foundational understanding of its discovery, a plausible route for its chemical synthesis, and an inferred model of its biological activity based on the well-documented properties of its parent flavonoid. It is hoped that this compilation of technical information will spur further investigation into this intriguing metabolite and its potential applications in research and drug development.

References

- 1. Anti-inflammatory activity of myricetin from Diospyros lotus through suppression of NF-κB and STAT1 activation and Nrf2-mediated HO-1 induction in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. reddit.com [reddit.com]

- 5. benchchem.com [benchchem.com]

- 6. Myricetin inhibits TNF-α-induced inflammation in A549 cells via the SIRT1/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Synthesis of Barakol: A Technical Guide on the Role of 3,5-Dihydroxyphenylacetic Acid as a Key Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Barakol, a bioactive compound with significant pharmacological interest, utilizing 3,5-Dihydroxyphenylacetic acid as a primary precursor. This document outlines the foundational synthetic strategy, presents available quantitative and spectroscopic data, and illustrates the key chemical transformation.

Introduction

Barakol (3,8-dihydroxy-2,5-dimethyl-3a,4-dihydro-1,4-dioxaphenalene) is a novel dioxaphenalene derivative naturally found in the leaves and flowers of Cassia siamea. It has garnered attention for its potential therapeutic applications. The synthesis of Barakol is a key area of research for ensuring a stable and pure supply for pharmacological studies and potential drug development. A pivotal synthetic route, first described by Bycroft et al., employs this compound as a readily available starting material.[1] This guide focuses on the technical details of this synthetic approach.

Data Presentation

Table 1: Barakol Content in Cassia siamea

| Plant Material | Extraction Method | Yield of Barakol (% w/w) | Analytical Method | Reference |

| Fresh Young Leaves | Boiling with 0.5% H₂SO₄, followed by CHCl₃ extraction and recrystallization | 0.1% | Not Specified | [2] |

| Young Leaves (dry weight) | Ethanolic Extraction | 1.67% | TLC-Densitometry | [2] |

| Mature Leaves (dry weight) | Ethanolic Extraction | 0.78% | TLC-Densitometry | [2] |

| Young Flowers (dry weight) | Ethanolic Extraction | 1.43% | TLC-Densitometry | [2] |

Table 2: Spectroscopic Data for Barakol

| Spectroscopic Technique | Characteristic Peaks/Signals | Reference |

| ¹H NMR (CDCl₃) | Signals corresponding to aromatic protons, methyl groups, and protons of the dioxaphenalene core. | [2] |

| ¹³C NMR (CDCl₃) | Resonances for aromatic carbons, methyl carbons, and carbons of the heterocyclic system. | [2] |

| Infrared (IR) | Absorption bands indicative of hydroxyl (-OH) groups, aromatic C-H, and C-O stretching. | [2] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of Barakol. | [2] |

Experimental Protocols

Disclaimer: The detailed experimental protocol for the synthesis of Barakol from this compound, as originally described by Bycroft, B. W.; Hassaniali-Walji, A.; Johnson, A. W.; King, T. J. in J. Chem. Soc. C 1970, 1686-1689, could not be accessed in its entirety. The following represents a generalized procedure based on the known chemical transformation.

The synthesis of Barakol from this compound involves a condensation reaction with acetaldehyde. This reaction likely proceeds through an acid-catalyzed mechanism to form the core dioxaphenalene structure.

General Synthetic Steps:

-

Reaction Setup: A solution of this compound in a suitable solvent would be prepared in a reaction vessel equipped with a stirrer and a condenser.

-

Reagent Addition: Acetaldehyde, likely in excess, and an acid catalyst would be added to the solution.

-

Reaction Conditions: The reaction mixture would be heated to a specific temperature for a defined period to drive the condensation and cyclization reactions. The exact temperature, time, and solvent are critical parameters that would be detailed in the original publication.

-

Workup and Purification: Upon completion, the reaction mixture would be cooled, and the crude product isolated. Purification would likely involve techniques such as extraction, crystallization, and/or column chromatography to yield pure Barakol.

Mandatory Visualization

The synthesis of Barakol from this compound can be visualized as a multi-step process involving condensation and intramolecular cyclization.

Caption: Synthetic pathway of Barakol from this compound.

This guide provides a foundational understanding of the synthesis of Barakol from this compound. Further research to uncover the specific experimental details from the primary literature is recommended for any practical application of this synthesis.

References

Spectral Characteristics of 3,5-Dihydroxyphenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics of 3,5-Dihydroxyphenylacetic acid. Due to the limited availability of published experimental spectra for this specific isomer, this document presents predicted data based on fundamental principles and comparative analysis with structurally related compounds, particularly its well-studied isomer, 3,4-Dihydroxyphenylacetic acid (DOPAC). Detailed experimental protocols for acquiring spectral data are also provided to enable researchers to perform their own analyses.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for characterizing phenolic compounds, owing to the ultraviolet light absorption by their aromatic rings. The position and intensity of the absorption maxima (λmax) are influenced by the substitution pattern on the benzene ring and the solvent used.

Predicted UV-Vis Spectral Data

For this compound, the presence of two hydroxyl groups and a phenylacetic acid moiety is expected to result in characteristic absorption bands in the UV region. Phenolic acids typically exhibit a primary absorption band between 270 and 285 nm. For comparison, the closely related 3,5-Dihydroxybenzoic acid shows absorption maxima at 208, 250, and 308 nm, while the isomeric 3,4-Dihydroxyphenylacetic acid has a λmax at approximately 280 nm.[1] Based on these comparisons, the predicted UV-Vis data for this compound in a polar solvent like methanol or ethanol are summarized below.

| Parameter | Predicted Value |

| λmax 1 | ~275 - 285 nm |

| λmax 2 | ~220 - 230 nm |

Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines a general method for obtaining the UV-Vis spectrum of this compound.

1. Materials and Equipment:

-

This compound standard

-

Spectroscopic grade methanol (or ethanol/acetonitrile)

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

2. Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From the stock solution, prepare a dilute working solution (e.g., 10 µg/mL) to ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Blank Measurement: Fill a quartz cuvette with the spectroscopic grade methanol to serve as the blank. Place it in the reference beam of the spectrophotometer. Fill a second cuvette with the same blank and place it in the sample beam. Run a baseline correction from 400 nm down to 200 nm.

-

Sample Measurement: Discard the blank from the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the this compound working solution.

-

Spectrum Acquisition: Place the sample cuvette in the sample holder and scan the spectrum over the range of 400 nm to 200 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

The structure of this compound contains hydroxyl (-OH), carboxylic acid (-COOH), and aromatic ring functional groups. The expected vibrational frequencies are detailed in the table below.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3500 - 3200 | Phenolic O-H | Stretching (H-bonded) | Strong, Broad |

| 3300 - 2500 | Carboxylic Acid O-H | Stretching | Very Strong, Very Broad |

| ~1710 | Carboxylic Acid C=O | Stretching | Strong |

| 1610, 1500, 1450 | Aromatic C=C | Ring Stretching | Medium to Strong |

| ~1420 | O-H | Bending (in-plane) | Medium |

| ~1250 | C-O | Stretching (Aryl ether/Phenol) | Strong |

| ~1210 | C-O | Stretching (Carboxylic Acid) | Strong |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of a solid sample.

1. Materials and Equipment:

-

This compound

-

FTIR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet press with die set

-

FTIR Spectrometer

2. Procedure:

-

Drying: Gently dry the this compound sample and the KBr powder in an oven at 100-110°C for a few hours to remove any residual moisture, which can interfere with the spectrum (broad O-H band).

-

Sample Preparation: Place approximately 1-2 mg of the dried sample and 100-200 mg of dried KBr into the agate mortar.[2]

-

Grinding: Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[3] The particle size should be less than the wavelength of the IR radiation to minimize scattering.[3]

-

Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Analysis: Acquire a background spectrum of the empty sample compartment first. Then, run the sample spectrum, typically over the range of 4000 to 400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background to produce the absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the symmetry of the molecule. The protons on the aromatic ring at positions 2, 4, and 6 are chemically equivalent, as are the two phenolic hydroxyl protons. The solvent used will significantly affect the chemical shifts of the exchangeable -OH and -COOH protons. DMSO-d₆ is a common solvent for phenolic acids as it allows for the observation of hydroxyl protons.[4][5]

| Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Broad Singlet | 2H | Ar-OH |

| ~6.1 - 6.3 | Multiplet | 3H | Ar-H (H2, H4, H6) |

| ~3.4 | Singlet | 2H | -CH₂ -COOH |

| ~12.0 | Very Broad Singlet | 1H | COOH |

Note: Chemical shifts are predicted for DMSO-d₆ as the solvent. The carboxylic acid proton signal may be very broad and sometimes not observed. Addition of D₂O will cause the -OH and -COOH signals to disappear, which can be used for confirmation.[6]

Predicted ¹³C NMR Spectral Data

Due to molecular symmetry, only five distinct signals are expected in the ¹³C NMR spectrum of this compound.

| Predicted δ (ppm) | Carbon Assignment |

| ~173 | C =O |

| ~158 | C 3, C 5 (C-OH) |

| ~138 | C 1 |

| ~108 | C 4 |

| ~102 | C 2, C 6 |

| ~40 | -C H₂- |

Note: Chemical shifts are predicted for DMSO-d₆ as the solvent.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

1. Materials and Equipment:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Internal standard (e.g., Tetramethylsilane, TMS)

2. Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Ensure the sample is fully dissolved.

-

Transfer to NMR Tube: Transfer the solution to an NMR tube. The solvent height should be approximately 4-5 cm.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Tuning and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent, and the magnetic field will be shimmed to ensure homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. Typically 16-64 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A proton-decoupled sequence is standard.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or TMS if added.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Predicted Mass Spectrometry Data

The molecular weight of this compound (C₈H₈O₄) is 168.15 g/mol . In an Electron Ionization (EI) or Electrospray Ionization (ESI) source, the molecule is expected to ionize and fragment in a predictable manner. GC-MS data available on PubChem for this compound shows a molecular ion peak and key fragment ions.[7]

| m/z | Interpretation |

| 168 | [M]⁺, Molecular Ion |

| 123 | [M - COOH]⁺, Loss of the carboxylic acid group |

| 124 | [M - CO₂]⁺, Decarboxylation product |

The loss of the carboxyl group (45 Da) is a common fragmentation pathway for carboxylic acids.[8]

Experimental Protocol: LC-MS/MS

This protocol describes a general method for the analysis of dihydroxyphenylacetic acids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is highly sensitive and selective.

1. Materials and Equipment:

-

This compound

-

HPLC grade water, acetonitrile, and formic acid

-

LC-MS/MS system with an ESI source

-

C18 reversed-phase HPLC column (e.g., 4.6 mm × 150 mm, 1.8 µm)[9][10]

2. Procedure:

-

Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol/water). Dilute the stock to a low concentration (e.g., 100 ng/mL) using the initial mobile phase composition.

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A typical gradient might start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 5 minutes.

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 40°C

-

-

Mass Spectrometer Conditions (Negative Ion Mode ESI):

-

Ion Source: Electrospray Ionization (ESI), Negative Mode

-

Capillary Voltage: -3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Scan Mode: Full scan from m/z 50-300 to identify the deprotonated molecule [M-H]⁻ at m/z 167. Then, perform a product ion scan on m/z 167 to observe fragmentation.

-

MRM Transitions: For targeted quantification, monitor the transition from the parent ion to a major fragment ion (e.g., m/z 167 -> 123).

-

Biological Context and Visualization

While this compound is a known metabolite, its isomer, 3,4-Dihydroxyphenylacetic acid (DOPAC), is a key molecule in neuroscience as a primary metabolite of the neurotransmitter dopamine.[11] Understanding the metabolic pathway of dopamine provides a crucial context for researchers in drug development. The degradation of dopamine is a critical process, and its dysregulation is implicated in neurodegenerative diseases like Parkinson's.[12]

Dopamine Metabolism Workflow

The following diagram illustrates the enzymatic conversion of dopamine to its major metabolites, DOPAC and Homovanillic Acid (HVA). This process primarily involves two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[11]

This workflow illustrates that dopamine is first oxidized by Monoamine Oxidase (MAO) to form the intermediate 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is then rapidly converted by Aldehyde Dehydrogenase (ALDH) to DOPAC.[12][13] Alternatively, dopamine can be methylated by Catechol-O-Methyltransferase (COMT) to form 3-Methoxytyramine. Both DOPAC and 3-Methoxytyramine are subsequently converted to the final major metabolite, Homovanillic Acid (HVA).

References

- 1. caymanchem.com [caymanchem.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. Novel determination of the total phenolic content in crude plant extracts by the use of 1H NMR of the -OH spectral region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.plos.org [journals.plos.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | C8H8O4 | CID 597768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]

- 12. Dopamine-Derived Biological Reactive Intermediates and Protein Modifications: Implications for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,5-Dihydroxyphenylacetic Acid: Chemical Structure, Functional Groups, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dihydroxyphenylacetic acid, a phenolic acid of interest in various scientific disciplines. The document elucidates its chemical structure and the reactivity of its core functional groups: a resorcinol ring and a carboxylic acid moiety. A summary of its physicochemical properties is presented in tabular format for easy reference. While experimental protocols for the specific synthesis and purification of this compound are not extensively documented in publicly available literature, this guide outlines established methodologies for the synthesis of structurally similar compounds and standard purification and analytical techniques applicable to this molecule. Furthermore, its role as a metabolite, particularly in the context of flavonoid metabolism, is discussed, and a representative metabolic pathway is visualized. This guide aims to serve as a foundational resource for researchers and professionals engaged in the study and application of this compound.

Chemical Structure and Functional Groups

This compound, with the chemical formula C₈H₈O₄, is an aromatic carboxylic acid.[1] Its structure consists of a phenylacetic acid backbone substituted with two hydroxyl (-OH) groups at the 3 and 5 positions of the benzene ring.

The key functional groups that dictate the chemical properties and reactivity of this compound are:

-

Resorcinol Moiety: The 1,3-dihydroxybenzene arrangement, also known as a resorcinol moiety, is a significant feature. This structure confers antioxidant properties due to the electron-donating nature of the hydroxyl groups, which can stabilize the aromatic ring and participate in free radical scavenging. The hydroxyl groups are also sites for metabolic transformations such as glucuronidation and sulfation.

-

Carboxylic Acid Group (-COOH): This functional group imparts acidic properties to the molecule and is a primary site for salt formation and esterification reactions.[1] In biological systems, the carboxylic acid group is typically ionized at physiological pH, enhancing water solubility.

The IUPAC name for this compound is 2-(3,5-dihydroxyphenyl)acetic acid.[1]

Physicochemical and Spectroscopic Data

Comprehensive experimental data for this compound is limited in the literature. The following tables summarize available computed and experimental data for this compound and its better-studied isomer, 3,4-Dihydroxyphenylacetic acid (DOPAC), for comparative purposes.

Table 1: Physicochemical Properties

| Property | This compound | 3,4-Dihydroxyphenylacetic Acid (DOPAC) |

| Molecular Formula | C₈H₈O₄[1] | C₈H₈O₄ |

| Molecular Weight | 168.15 g/mol [1] | 168.15 g/mol [2] |

| Melting Point | Not available | 127-130 °C[2] |

| logP (predicted) | 0.88 - 1 | 0.98 |

| pKa (strongest acidic, predicted) | 3.59 | 4.25 (at 30 °C) |

| Water Solubility | Not available | 50 mg/mL[2] |

| Polar Surface Area (predicted) | 77.76 Ų | 77.76 Ų |

Table 2: Spectroscopic Data (Predicted/Referenced)

| Spectroscopic Data | This compound | 3,4-Dihydroxyphenylacetic Acid (DOPAC) |

| ¹H NMR (Predicted) | Peaks corresponding to aromatic protons and the methylene protons of the acetic acid side chain are expected. The chemical shifts will be influenced by the meta-positioning of the hydroxyl groups. | ¹H NMR data is available in various databases, showing characteristic peaks for the aromatic and methylene protons.[3][4] |

| ¹³C NMR (Predicted) | Characteristic signals for the carboxyl carbon, the methylene carbon, and the aromatic carbons, with chemical shifts influenced by the hydroxyl substituents. | ¹³C NMR data is available, showing distinct signals for all eight carbon atoms.[3][4] |

| IR Spectroscopy | Expected characteristic absorptions for O-H stretching of the phenolic and carboxylic acid groups (broad band around 3500-2500 cm⁻¹), C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and C-O stretching and aromatic C=C bending.[5][6] | IR spectra show characteristic peaks for the hydroxyl, carbonyl, and aromatic functionalities.[7] |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z 168. Fragmentation would likely involve the loss of water (H₂O) and the carboxyl group (COOH).[8] | The mass spectrum shows a molecular ion peak at m/z 168, with characteristic fragmentation patterns including the loss of the carboxylic acid group.[9][10] |

Experimental Protocols

Synthesis of Dihydroxyphenylacetic Acids

A common route for the synthesis of hydroxyphenylacetic acids involves the corresponding hydroxybenzaldehydes as starting materials. While a specific protocol for the 3,5-isomer is not detailed, a general multi-step synthesis can be proposed based on known transformations. A potential synthetic workflow starting from 3,5-dihydroxybenzoic acid is outlined below.

Caption: Proposed synthetic pathway for this compound.

Note: The hydroxyl groups would likely require protection (e.g., as methyl or benzyl ethers) prior to these transformations to prevent side reactions, followed by a deprotection step.